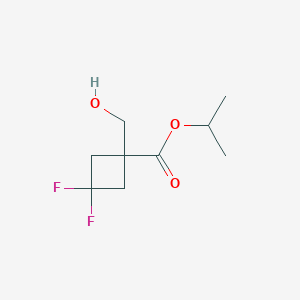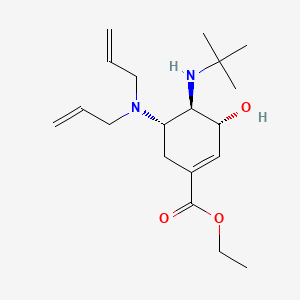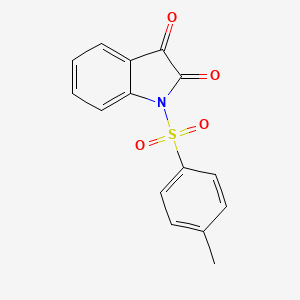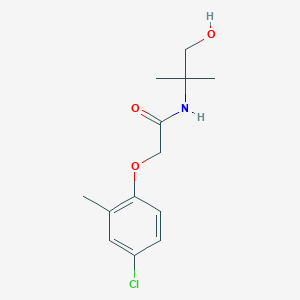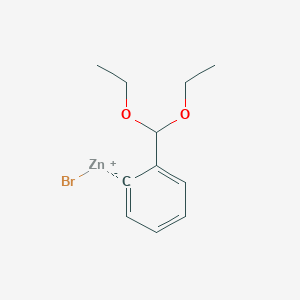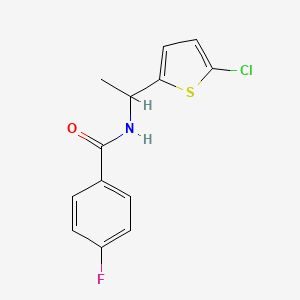
(2-BenZylphenyl)Zinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-BenZylphenyl)Zinc bromide is an organozinc compound that is widely used in organic synthesis. It is known for its reactivity and versatility in forming carbon-carbon bonds, making it a valuable reagent in the field of organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(2-BenZylphenyl)Zinc bromide can be synthesized through several methods. One common approach involves the reaction of (2-benzylphenyl)magnesium bromide with zinc bromide. This reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is usually carried out in a solvent like tetrahydrofuran (THF) at low temperatures to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and yield. The use of automated systems and precise control of reaction conditions are crucial to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
(2-BenZylphenyl)Zinc bromide undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or alcohols.
Reduction: It can participate in reduction reactions to form hydrocarbons.
Substitution: It is commonly used in nucleophilic substitution reactions to introduce the (2-benzylphenyl) group into other molecules.
Common Reagents and Conditions
Common reagents used with this compound include halides, aldehydes, and ketones. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis and in the presence of catalysts like palladium or nickel to enhance reaction rates .
Major Products
The major products formed from reactions involving this compound include substituted aromatic compounds, alcohols, and hydrocarbons. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals .
Aplicaciones Científicas De Investigación
(2-BenZylphenyl)Zinc bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: It is employed in the modification of biomolecules for studying biological processes.
Medicine: It is used in the development of new drugs and therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2-BenZylphenyl)Zinc bromide involves its ability to act as a nucleophile in various chemical reactions. It can form carbon-carbon bonds by reacting with electrophiles, such as carbonyl compounds. The zinc atom in the compound coordinates with the electrophile, facilitating the transfer of the (2-benzylphenyl) group to the target molecule .
Comparación Con Compuestos Similares
Similar Compounds
Benzyl bromide: Similar in structure but lacks the zinc component, making it less reactive in certain types of reactions.
Phenylzinc bromide: Similar organozinc compound but with a phenyl group instead of a (2-benzylphenyl) group.
(2-BenZylphenyl)Magnesium bromide: Similar in reactivity but involves magnesium instead of zinc, leading to different reaction conditions and products.
Uniqueness
(2-BenZylphenyl)Zinc bromide is unique due to its high reactivity and versatility in forming carbon-carbon bonds. Its ability to participate in a wide range of chemical reactions makes it a valuable reagent in organic synthesis, distinguishing it from other similar compounds .
Propiedades
Fórmula molecular |
C13H11BrZn |
|---|---|
Peso molecular |
312.5 g/mol |
Nombre IUPAC |
benzylbenzene;bromozinc(1+) |
InChI |
InChI=1S/C13H11.BrH.Zn/c1-3-7-12(8-4-1)11-13-9-5-2-6-10-13;;/h1-9H,11H2;1H;/q-1;;+2/p-1 |
Clave InChI |
HCKJGQOFNAAYIS-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)CC2=CC=CC=[C-]2.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


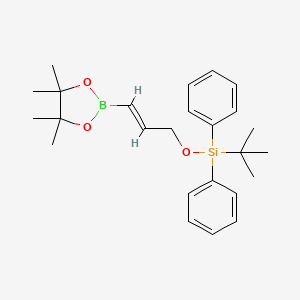


![3-(3-Methylbicyclo[1.1.1]pentan-1-yl)-3-oxopropanenitrile](/img/structure/B14898764.png)
